molecular formula C12H17N3O2S B2883897 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034547-05-0

11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2883897
CAS No.: 2034547-05-0
M. Wt: 267.35
InChI Key: BWEJRKMDWCLRMA-UHFFFAOYSA-N
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Description

11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines.

Preparation Methods

The synthesis of 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the parent compound .

Mechanism of Action

The mechanism of action of 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

11-cyclopropylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-18(17,9-4-5-9)14-6-7-15-12(8-14)10-2-1-3-11(10)13-15/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEJRKMDWCLRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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